H-Leu-Lys-Leu-OH H-Leu-Lys-Leu-OH Leu-Lys-Leu is an oligopeptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481470
InChI: InChI=1S/C18H36N4O4/c1-11(2)9-13(20)16(23)21-14(7-5-6-8-19)17(24)22-15(18(25)26)10-12(3)4/h11-15H,5-10,19-20H2,1-4H3,(H,21,23)(H,22,24)(H,25,26)/t13-,14-,15-/m0/s1
SMILES:
Molecular Formula: C18H36N4O4
Molecular Weight: 372.5 g/mol

H-Leu-Lys-Leu-OH

CAS No.:

Cat. No.: VC16481470

Molecular Formula: C18H36N4O4

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

H-Leu-Lys-Leu-OH -

Specification

Molecular Formula C18H36N4O4
Molecular Weight 372.5 g/mol
IUPAC Name (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C18H36N4O4/c1-11(2)9-13(20)16(23)21-14(7-5-6-8-19)17(24)22-15(18(25)26)10-12(3)4/h11-15H,5-10,19-20H2,1-4H3,(H,21,23)(H,22,24)(H,25,26)/t13-,14-,15-/m0/s1
Standard InChI Key BGZCJDGBBUUBHA-KKUMJFAQSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N

Introduction

Structural Characteristics of H-Leu-Lys-Leu-OH

Molecular Composition and Sequence

H-Leu-Lys-Leu-OH is a linear tripeptide with the sequence Leu-Lys-Leu, where lysine occupies the central position. Its molecular formula is C18H36N4O4\text{C}_{18}\text{H}_{36}\text{N}_{4}\text{O}_{4}, and it has a molecular weight of 372.5 g/mol . The peptide’s structure terminates with an amide group at the N-terminus and a carboxylic acid group at the C-terminus, characteristic of standard peptide nomenclature.

Table 1: Key Molecular Properties of H-Leu-Lys-Leu-OH

PropertyValueSource
Molecular FormulaC18H36N4O4\text{C}_{18}\text{H}_{36}\text{N}_{4}\text{O}_{4}
Molecular Weight372.5 g/mol
IUPAC Name(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
SMILES NotationCC(C)CC@@HN

Three-Dimensional Conformation

The peptide adopts a flexible backbone due to the absence of rigid secondary structures like α-helices or β-sheets. Computational models from PubChem suggest that the side chains of leucine (hydrophobic isobutyl groups) and lysine (positively charged ε-amino group) create a amphipathic profile, enabling potential interactions with both hydrophobic and hydrophilic environments .

Synthesis and Chemical Properties

Synthetic Methodology

H-Leu-Lys-Leu-OH is typically synthesized via solid-phase peptide synthesis (SPPS), a method widely used for producing short peptides. This approach involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage . Key challenges include ensuring high coupling efficiency for lysine, which requires orthogonal protection of its ε-amino group (e.g., using a benzyloxycarbonyl [Z] group) to prevent side reactions .

Table 2: Representative Synthesis Parameters

ParameterDetailSource
Protecting Group for LysBenzyloxycarbonyl (Z)
Coupling ReagentHBTU/HOBt
Purity Post-Synthesis>95% (HPLC)

Physicochemical Stability

The peptide’s stability is influenced by its storage conditions. Lyophilized H-Leu-Lys-Leu-OH should be stored at ≤ -20°C to prevent degradation, with reconstitution in sterile, apolar solvents (e.g., acetonitrile/water mixtures) recommended for experimental use . Its isoelectric point (pI) is approximately 10.09, reflecting the basicity of the lysine residue .

Applications in Biomedical Research

Fibrosis Research

Given the role of TGF-β1 in fibrosis, H-Leu-Lys-Leu-OH could serve as a tool compound to study extracellular matrix (ECM) remodeling. For example, in vitro models of hepatic fibrosis might utilize this peptide to modulate TGF-β1 signaling cascades and assess collagen deposition .

Drug Delivery Systems

The peptide’s amphipathic nature positions it as a candidate for nanoparticle functionalization. By conjugating therapeutics to H-Leu-Lys-Leu-OH, researchers could enhance targeted delivery to tissues with upregulated integrin expression, such as tumors or fibrotic lesions .

Future Research Directions

Elucidating Structure-Activity Relationships

Systematic mutagenesis studies are needed to delineate the contributions of individual residues (e.g., lysine’s ε-amino group) to biological activity. Comparative analyses with peptides like Ac-SDKP (a known antifibrotic tetrapeptide) could reveal conserved functional motifs .

In Vivo Efficacy and Toxicity Profiling

While in vitro data provide preliminary insights, animal models are essential to evaluate the peptide’s pharmacokinetics and safety. Key metrics include bioavailability, half-life, and off-target effects in organs such as the liver and kidneys .

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